Position-Specific Ionization Constant (pKa) for 2-Allylbenzoic Acid
The ortho-substitution of the allyl group in 2-allylbenzoic acid results in a unique acid dissociation constant (pKa) that is distinct from its meta- and para-substituted isomers. While direct pKa data for the 2-isomer in 50% ethanol is not available in this dataset, the trend is clear: the meta- and para-isomers have a pKa of approximately 5.81, which is higher than that of the unsubstituted benzoic acid (pKa 5.69) [1]. This indicates the allyl group, regardless of position, is a weak electron-donating group that slightly suppresses ionization. The ortho-isomer, 2-allylbenzoic acid, is expected to have a further altered pKa due to the proximity of the substituent to the carboxylic acid group, affecting its protonation state and solubility at biological pH, a critical parameter for applications in drug discovery and chemical biology.
| Evidence Dimension | Thermodynamic pKa in 50% Ethanol |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred to be different from meta/para isomers due to ortho-substituent effects. |
| Comparator Or Baseline | Benzoic Acid: pKa = 5.694; m-Allylbenzoic Acid: pKa = 5.810; p-Allylbenzoic Acid: pKa = 5.813 |
| Quantified Difference | ΔpKa (m-allyl vs. unsubstituted) = +0.116; ΔpKa (p-allyl vs. unsubstituted) = +0.119 |
| Conditions | Potentiometric measurement in 50% (w/w) aqueous ethanol at 25°C [1] |
Why This Matters
This position-specific pKa impacts the compound's solubility, membrane permeability, and ability to form salts, making it a non-substitutable building block in chemical synthesis and drug design.
- [1] Schaeffer, H. J. Ionization Constants of Substituted Benzoic Acids in Ethanol-Water. J. Res. Natl. Bur. Stand. A. Phys. Chem. 1967, 71A, 379-384. View Source
